2-Methyl-7-phenylquinoline
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Overview
Description
2-Methyl-7-phenylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are known for their broad range of applications in medicinal, synthetic organic chemistry, and industrial chemistry . The structure of this compound consists of a quinoline core with a methyl group at the second position and a phenyl group at the seventh position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-7-phenylquinoline can be achieved through various methods. One common approach is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with acetaldehyde in the presence of an acid catalyst . Another method is the Pfitzinger reaction, where isatin reacts with acetophenone under basic conditions to form the quinoline derivative .
Industrial Production Methods: Industrial production of quinoline derivatives often employs greener and more sustainable chemical processes. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are gaining popularity . These methods not only improve the efficiency of the synthesis but also reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-7-phenylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions.
Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .
Scientific Research Applications
2-Methyl-7-phenylquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-methyl-7-phenylquinoline involves its interaction with various molecular targets and pathways. In medicinal applications, it can inhibit enzymes or interact with DNA to exert its effects. For example, quinoline derivatives are known to inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription . The compound’s ability to intercalate into DNA strands also contributes to its biological activity .
Comparison with Similar Compounds
Quinoline: The parent compound with a simpler structure.
2-Methylquinoline: Lacks the phenyl group at the seventh position.
7-Phenylquinoline: Lacks the methyl group at the second position.
Uniqueness: 2-Methyl-7-phenylquinoline stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H13N |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
2-methyl-7-phenylquinoline |
InChI |
InChI=1S/C16H13N/c1-12-7-8-14-9-10-15(11-16(14)17-12)13-5-3-2-4-6-13/h2-11H,1H3 |
InChI Key |
FGRQGIBMKYGMEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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